Tert-butyl Ester Polymerization Efficiency: Direct Comparison with Benzyl, Methyl, and Ethyl Esters
In papain-catalyzed chemoenzymatic polymerization, alanine tert-butyl ester demonstrated substantially lower polymerization efficiency compared to alanine benzyl ester. The benzyl ester group enabled much greater polymerization efficiency than the tert-butyl ester, methyl ester, and ethyl ester groups [1]. This differential performance is attributed to the tert-butyl group's steric bulk, which impedes the formation of the covalent acyl-intermediate complex between the protease and the carboxyl ester group [1].
| Evidence Dimension | Polymerization efficiency in papain-catalyzed peptide synthesis |
|---|---|
| Target Compound Data | Alanine tert-butyl ester: substantially lower polymerization efficiency (qualitative ranking: lowest among esters tested) |
| Comparator Or Baseline | Alanine benzyl ester: much greater polymerization efficiency (highest among esters tested); Alanine methyl ester and ethyl ester: intermediate efficiency |
| Quantified Difference | Qualitative ranking: benzyl ester >> methyl/ethyl esters > tert-butyl ester |
| Conditions | Papain-catalyzed chemoenzymatic copolymerization; kinetically controlled synthesis using activated amino acid monomers |
Why This Matters
Users designing papain-catalyzed peptide syntheses should not expect tert-butyl benzylalaninate to perform equivalently to benzyl esters in polymerization efficiency; the tert-butyl group is less suitable for applications requiring high polymerization yields.
- [1] Tsuchiya K, Numata K. The Benzyl Ester Group of Amino Acid Monomers Enhances Substrate Affinity and Broadens the Substrate Specificity of the Enzyme Catalyst in Chemoenzymatic Copolymerization. Biomacromolecules. 2016;17(1):314-323. View Source
